Product packaging for 1-Chloro-2-(chloromethyl)-3-nitrobenzene(Cat. No.:CAS No. 15258-72-7)

1-Chloro-2-(chloromethyl)-3-nitrobenzene

Cat. No.: B097661
CAS No.: 15258-72-7
M. Wt: 206.02 g/mol
InChI Key: JSBDLOYGWAITKA-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-3-nitrobenzene (CAS 15258-72-7) is a halogenated nitroaromatic compound of high value in chemical synthesis. With the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol, it serves as a key building block for constructing complex molecules . Its structure features a benzene ring substituted with chloro, chloromethyl, and nitro groups, with the plane of the nitro group and the direction of the chloromethyl group twisted away from the ring, contributing to its reactivity . This compound is primarily used as a versatile intermediate in the research and development of various organic compounds . It plays a significant role in the synthesis of pharmaceuticals and agrochemicals, contributing to the creation of effective herbicides and pesticides for crop protection . Furthermore, its reactive sites allow for further functionalization, making it a valuable scaffold in R&D for creating complex chemical structures, including the development of dyes and pigments where it enhances color stability and industrial performance . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information, which includes handling in an inert atmosphere and storage at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO2 B097661 1-Chloro-2-(chloromethyl)-3-nitrobenzene CAS No. 15258-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(chloromethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBDLOYGWAITKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603445
Record name 1-Chloro-2-(chloromethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15258-72-7
Record name 1-Chloro-2-(chloromethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1 Chloro 2 Chloromethyl 3 Nitrobenzene

Nucleophilic Substitution Reactions of 1-Chloro-2-(chloromethyl)-3-nitrobenzene

Nucleophilic substitution reactions are fundamental to the chemical behavior of this compound. These reactions can be broadly categorized into two types: substitution at the benzylic chloromethyl group and nucleophilic aromatic substitution on the benzene (B151609) ring.

The chloromethyl group, being a benzylic halide, is particularly reactive towards nucleophilic substitution. This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 reactions. The presence of a nitro group in the meta position and a chloro group in the ortho position to the chloromethyl substituent electronically influences the reaction pathway. While the nitro group is strongly electron-withdrawing, its meta position relative to the benzylic carbon means its influence on carbocation stability is primarily inductive rather than through resonance.

The reaction mechanism, whether proceeding through a unimolecular (SN1), bimolecular (SN2), or internal nucleophilic substitution (SNi) pathway, is dependent on several factors including the strength of the nucleophile, the solvent polarity, and steric hindrance around the electrophilic carbon. In the case of this compound, the benzylic carbon is primary, which generally favors the SN2 mechanism. However, the formation of a benzylic carbocation, should it occur, would be influenced by the electronic effects of the ring substituents.

The reaction of this compound with oxygen nucleophiles, such as alcohols and phenoxides, is a common method for the synthesis of the corresponding ethers. These reactions typically proceed via an SN2 mechanism, particularly with primary and secondary alcohols, where the nucleophile attacks the benzylic carbon, leading to the displacement of the chloride ion.

In a typical Williamson ether synthesis fashion, an alkoxide or phenoxide, generated by treating the corresponding alcohol or phenol (B47542) with a strong base, acts as the nucleophile. For instance, the reaction with sodium ethoxide in ethanol (B145695) would yield 1-chloro-2-(ethoxymethyl)-3-nitrobenzene. The reaction conditions, such as temperature and solvent, can be optimized to favor substitution over potential elimination side reactions.

NucleophileReagentProductProbable Mechanism
MethanolCH₃OH, Base (e.g., NaH)1-Chloro-2-(methoxymethyl)-3-nitrobenzeneSN2
EthanolCH₃CH₂OH, Base (e.g., NaH)1-Chloro-2-(ethoxymethyl)-3-nitrobenzeneSN2
PhenolC₆H₅OH, Base (e.g., K₂CO₃)1-Chloro-2-(phenoxymethyl)-3-nitrobenzeneSN2

Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, react with this compound to form the corresponding substituted amines. These reactions are crucial for introducing nitrogen-containing functional groups and are generally carried out under SN2 conditions. The reaction with an excess of the amine can help to minimize the formation of poly-alkylated products.

The azide (B81097) ion (N₃⁻) is a potent nucleophile that readily displaces the benzylic chloride to form 1-azido-2-(chloromethyl)-3-nitrobenzene. This reaction is a key step in the synthesis of primary amines, as the resulting azide can be subsequently reduced. The use of sodium azide in a polar aprotic solvent like DMF is a common protocol for this transformation.

NucleophileReagentProductProbable Mechanism
AmmoniaNH₃(2-Chloro-6-nitrophenyl)methanamineSN2
EthylamineCH₃CH₂NH₂N-((2-Chloro-6-nitrophenyl)methyl)ethanamineSN2
Sodium AzideNaN₃1-(Azidomethyl)-2-chloro-3-nitrobenzeneSN2

Sulfur nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react efficiently with benzylic halides. The reaction of this compound with a thiolate, generated from a thiol and a base, leads to the formation of the corresponding thioether (sulfide). These reactions proceed readily under mild conditions.

Carbon nucleophiles, such as cyanide ions or enolates, can also be employed to form new carbon-carbon bonds. For instance, the reaction with sodium cyanide provides a route to the corresponding nitrile, (2-chloro-6-nitrophenyl)acetonitrile, which is a versatile intermediate for the synthesis of carboxylic acids, amines, and other functional groups.

NucleophileReagentProductProbable Mechanism
EthanethiolCH₃CH₂SH, Base (e.g., NaH)1-Chloro-2-((ethylthio)methyl)-3-nitrobenzeneSN2
Sodium CyanideNaCN(2-Chloro-6-nitrophenyl)acetonitrileSN2
Diethyl MalonateCH₂(COOEt)₂, Base (e.g., NaOEt)Diethyl 2-((2-chloro-6-nitrophenyl)methyl)malonateSN2

The chlorine atom attached to the benzene ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the presence of the strongly electron-withdrawing nitro group.

The nitro group is a powerful activating group for SNAr reactions. Its strong -I (inductive) and -M (mesomeric) effects withdraw electron density from the aromatic ring, making the ring carbons more electrophilic and susceptible to attack by nucleophiles. For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate Meisenheimer complex through resonance.

In this compound, the nitro group is in the meta position relative to the aromatic chlorine atom. According to the established principles of SNAr, a meta-nitro group does not provide resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at the carbon bearing the chlorine. This is because the negative charge in the intermediate cannot be delocalized onto the nitro group. Consequently, the aromatic chlorine in this compound is expected to be significantly less reactive towards SNAr compared to isomers where the nitro group is in an ortho or para position.

Therefore, under typical SNAr conditions, nucleophilic substitution is overwhelmingly favored at the more reactive benzylic chloromethyl position rather than at the aromatic chloro position. For SNAr to occur at the aromatic ring, forcing conditions (high temperatures and pressures) would likely be required, and even then, the reaction would be expected to be sluggish.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) on the Benzene Ring of this compound

Leaving Group Effects and Competitive Pathways (Chloro vs. Chloromethyl)

In nucleophilic substitution reactions involving this compound, the presence of two potential leaving groups—the chloro group directly attached to the aromatic ring and the chlorine atom of the chloromethyl substituent—gives rise to competitive reaction pathways. The relative reactivity of these two positions is governed by the stability of the respective transition states and intermediates.

Nucleophilic attack at the benzylic position of the chloromethyl group proceeds via an SN2 mechanism. The rate of this reaction is influenced by the steric hindrance around the electrophilic carbon and the electronic effects of the substituents on the benzene ring. The electron-withdrawing nitro group, positioned meta to the chloromethyl group, exerts a moderate inductive effect, which can slightly influence the reactivity of the benzylic carbon.

Conversely, nucleophilic aromatic substitution (SNAr) at the C-1 position, involving the displacement of the chloro group, is facilitated by the presence of the electron-withdrawing nitro group at the meta position. While ortho and para positioning of electron-withdrawing groups is more effective for activating the ring towards SNAr reactions, a meta-nitro group can still provide some activation. tardigrade.in The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The competition between these two pathways is highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent. Strong, soft nucleophiles tend to favor SN2 displacement at the less hindered benzylic carbon, while hard, charged nucleophiles, under conditions that favor the formation of the resonance-stabilized Meisenheimer complex, may lead to SNAr.

Reaction PathwayAttacked PositionLeaving GroupKey Influencing Factors
SN2Benzylic CarbonChloride (from -CH2Cl)Steric hindrance, nucleophile strength
SNArC-1 (Aromatic Ring)ChlorideElectron-withdrawing groups, stability of Meisenheimer complex
Elucidation of Meisenheimer Complex Formation and Concerted Mechanisms

The mechanism of nucleophilic aromatic substitution on this compound at the C-1 position typically involves the formation of a Meisenheimer complex. wikipedia.orgyoutube.com This intermediate is a resonance-stabilized carbanion formed by the attack of a nucleophile on the electron-deficient aromatic ring. The stability of the Meisenheimer complex is a critical factor in determining the feasibility and rate of the SNAr reaction. The electron-withdrawing nitro group, even from the meta position, helps to delocalize the negative charge of the intermediate, thereby stabilizing it.

The formation of the Meisenheimer complex is generally the rate-determining step in the SNAr mechanism. This is followed by a faster step where the leaving group (chloride) is expelled, restoring the aromaticity of the ring.

While the stepwise mechanism involving a Meisenheimer complex is common for activated aryl halides, concerted SNAr mechanisms have also been proposed, particularly for reactions with certain nucleophiles and leaving groups. nih.gov In a concerted mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state. For this compound, the likelihood of a concerted mechanism would depend on factors such as the nature of the nucleophile and the solvent polarity. However, given the presence of the activating nitro group, the stepwise Meisenheimer pathway is generally considered more probable.

Electrophilic Aromatic Substitution Reactions of this compound

Influence of Multiple Substituent Directing Effects on Reactivity and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is determined by the combined directing effects of the three existing substituents: the chloro, chloromethyl, and nitro groups. These groups influence the position of the incoming electrophile through a combination of inductive and resonance effects.

Nitro group (-NO2): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects. organicchemistrytutor.comyoutube.com

Chloro group (-Cl): This is a deactivating group but an ortho-, para-director. libretexts.org Its inductive effect is electron-withdrawing, while its resonance effect is electron-donating.

Chloromethyl group (-CH2Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom. It is generally considered to be an ortho-, para-director. stackexchange.com

SubstituentElectronic EffectDirecting Effect
-NO2Strongly deactivatingMeta
-ClDeactivatingOrtho, Para
-CH2ClWeakly deactivatingOrtho, Para

Reactivity with Common Electrophiles (e.g., Halogenation, Sulfonation)

Given the deactivated nature of the benzene ring in this compound, electrophilic aromatic substitution reactions such as halogenation and sulfonation require harsh reaction conditions.

Halogenation: The introduction of a halogen (e.g., Cl2 or Br2) would necessitate the use of a strong Lewis acid catalyst (e.g., FeCl3 or AlBr3) and potentially elevated temperatures. libretexts.org The regioselectivity will be governed by the directing effects discussed previously, with the incoming halogen likely substituting at the position most activated (or least deactivated) by the existing groups.

Sulfonation: This reaction, typically carried out with fuming sulfuric acid (H2SO4/SO3), is a reversible process. google.com The highly deactivating nature of the substrate would require high concentrations of SO3 and elevated temperatures to proceed at a reasonable rate. The position of sulfonation will be determined by a combination of electronic and steric factors.

Reduction and Oxidation Reactions of this compound

Selective Reduction of the Nitro Group to Amine Functionalities

The selective reduction of the nitro group in this compound to an amine is a synthetically valuable transformation. jsynthchem.com A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial to avoid the reduction of other functional groups, such as the chloro and chloromethyl substituents.

Catalytic hydrogenation is a common and effective method for the reduction of aromatic nitro groups. kchem.orgwikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel can be used with hydrogen gas. researchgate.net The reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high selectivity for the reduction of the nitro group while preserving the C-Cl bonds.

Chemical reducing agents can also be used for this transformation. Reagents such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid, or iron (Fe) in acetic acid are classic methods for the reduction of nitroarenes to anilines. wikipedia.org More modern methods may employ reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst or sodium dithionite (B78146) (Na2S2O4). jsynthchem.comorganic-chemistry.org The choice of method will depend on the desired yield, selectivity, and compatibility with other functional groups in the molecule.

Reducing AgentTypical ConditionsSelectivity
H2/Pd/CH2 gas, solvent (e.g., ethanol, ethyl acetate)Generally high for nitro group
Fe/CH3COOHAcetic acid, heatGood for nitro group reduction
SnCl2/HClConcentrated HCl, heatEffective for nitro to amine conversion
Na2S2O4Aqueous or biphasic systemMild and often selective

Oxidative Transformations of the Chloromethyl Group

The benzylic chloromethyl group of this compound is susceptible to oxidation, yielding synthetically valuable carbonyl and carboxyl derivatives. This transformation parallels the well-documented oxidation of the methyl group in the closely related compound, 2-chloro-6-nitrotoluene (B1664060). The oxidation can proceed in a stepwise manner, first to the aldehyde, 2-chloro-6-nitrobenzaldehyde (B1583853), and upon further oxidation, to the carboxylic acid, 2-chloro-6-nitrobenzoic acid.

Common oxidizing agents employed for this type of benzylic oxidation include potassium permanganate (B83412) (KMnO₄) and nitric acid (HNO₃). For instance, the synthesis of 2-chloro-6-nitrobenzoic acid from 2-chloro-6-nitrotoluene has been achieved by heating with potassium permanganate in an aqueous alkaline medium. nbinno.comprepchem.commiracosta.edu In a typical procedure, a mixture of the toluene (B28343) derivative, potassium permanganate, and potassium hydroxide (B78521) in water is heated for several hours to drive the reaction to completion. prepchem.com The resulting benzoic acid derivative is a key intermediate in the synthesis of pharmaceuticals and dyes. nbinno.com

The partial oxidation to the aldehyde, 2-chloro-6-nitrobenzaldehyde, is a crucial step for accessing a different range of chemical entities. This intermediate is valuable in the synthesis of various organic compounds, including pharmaceuticals like Nifedipine and precursors for α-amino acids. chem-soc.siresearchgate.net The synthesis of 2-nitrobenzaldehyde (B1664092) from 2-nitrotoluene (B74249) can be achieved through various methods, including condensation with diethyloxalate followed by oxidative cleavage, highlighting pathways that could be adapted for the chloromethyl analog. chem-soc.si

Table 1: Oxidative Transformations of Related 2-Chloro-6-nitrotoluene

Starting Material Oxidizing Agent Product Reference
2-Chloro-6-nitrotoluene Potassium permanganate (KMnO₄) / KOH 2-Chloro-6-nitrobenzoic acid nbinno.com, prepchem.com
2-Nitrotoluene Diethyloxalate / NaOEt, then oxidative cleavage 2-Nitrobenzaldehyde chem-soc.si

Cross-Coupling Reactions of this compound

The aryl chloride moiety in this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing nitro group activates the aryl chloride towards oxidative addition, a key step in many catalytic cycles.

Palladium-catalyzed reactions are powerful tools for functionalizing aryl chlorides. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most prominent examples.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester. youtube.com This reaction is widely used for synthesizing biaryl compounds. acs.org For electron-poor aryl chlorides, such as this compound, the Suzuki coupling can often be achieved with high efficiency. rsc.orgresearchgate.net The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base to facilitate the transmetalation step. organic-chemistry.org The choice of ligand is crucial, with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) often employed to promote the challenging oxidative addition of the aryl chloride. organic-chemistry.orgresearchgate.net

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. rsc.orgrug.nl This reaction has broad applicability for the synthesis of aryl amines from both electron-rich and electron-deficient aryl chlorides. rug.nlfigshare.com The catalytic system typically consists of a palladium precursor and a specialized ligand, such as those from the biarylphosphine class (e.g., RuPhos) or NHCs, along with a strong base like sodium tert-butoxide. researchgate.netrug.nl These conditions facilitate the coupling of a wide range of primary and secondary amines. figshare.com

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

Reaction Catalyst/Precatalyst Ligand Base Solvent Reference
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃ Phosphines (e.g., PCy₃, P(t-Bu)₃) or NHCs K₂CO₃, K₃PO₄, Cs₂CO₃ Toluene, Dioxane, Water organic-chemistry.org, rsc.org

While palladium catalysis is prevalent, other transition metals like nickel and copper also offer effective pathways for the cross-coupling of aryl chlorides.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more economical alternative to palladium-based systems. researchgate.netnih.gov Nickel catalysts can mediate the coupling of aryl chlorides with a variety of partners, including organozinc reagents (Negishi-type coupling), Grignard reagents (Kumada-type coupling), and in reductive cross-electrophile couplings where two different electrophiles are coupled in the presence of a reductant. researchgate.netrsc.org These methods are effective for forging C(sp²)-C(sp³) bonds and can tolerate a wide array of functional groups. nih.govrsc.org

Copper-catalyzed coupling reactions , often referred to as Ullmann-type reactions, are particularly useful for forming carbon-heteroatom bonds. Copper catalysis is a well-established method for the amination of aryl halides, especially those activated by electron-withdrawing groups. nih.govscilit.com For instance, copper and its oxides have been used to catalyze the amination of 2-bromobenzoic and 2-chlorobenzoic acid derivatives, which are structurally similar to the target molecule. nih.govacs.org These reactions often proceed at higher temperatures but provide a valuable alternative to palladium-catalyzed methods, particularly for certain amine substrates. nih.gov

Radical Reactions Involving the Benzylic Center of this compound

The two hydrogen atoms on the chloromethyl group are benzylic and are thus susceptible to abstraction, leading to the formation of a resonance-stabilized benzylic radical. This intermediate can participate in a variety of radical-mediated transformations.

The benzylic C-H bonds of the chloromethyl group can undergo further substitution via a free-radical halogenation mechanism. wikipedia.org This process typically involves a radical initiator, such as light (hν), heat, or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate halogen radicals. wikipedia.orgyoutube.com

One of the most common reagents for selective benzylic bromination is N-bromosuccinimide (NBS). libretexts.orgchemistrysteps.comyoutube.com The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a stabilized benzylic radical. chemistrysteps.com This radical then reacts with a source of bromine (either Br₂ generated in situ from NBS or NBS itself) to yield the halogenated product and propagate the chain. libretexts.orgchemistrysteps.com For this compound, this reaction would lead to the formation of 1-chloro-2-(dichloromethyl)-3-nitrobenzene. A significant challenge in such reactions is controlling the degree of halogenation, as over-reaction can lead to the formation of di- and tri-halogenated products. wikipedia.orgscientificupdate.com

Table 3: Reagents for Free Radical Benzylic Halogenation

Halogenating Agent Radical Initiator Typical Product Reference
N-Bromosuccinimide (NBS) Light (hν), AIBN, Benzoyl Peroxide Benzylic Bromide libretexts.org, scientificupdate.com
Chlorine (Cl₂) Light (hν) or Heat Benzylic Chloride wikipedia.org, wikipedia.org

The benzylic radical generated from this compound can, in principle, participate in intermolecular addition reactions. This typically involves the addition of the radical to an electron-deficient π-system, such as an alkene or alkyne, to form a new C-C bond and a new radical intermediate, which is then quenched to give the final product. acs.orgrsc.org For example, benzyl (B1604629) radicals generated from substituted toluenes have been shown to add to olefins like dimethyl fumarate. rsc.org

Applications of 1 Chloro 2 Chloromethyl 3 Nitrobenzene As a Key Synthetic Intermediate

Design and Synthesis of Advanced Pharmaceutical Intermediates

A thorough search of chemical and pharmaceutical databases reveals no significant instances of 1-Chloro-2-(chloromethyl)-3-nitrobenzene being utilized for scaffold derivatization in drug discovery programs. There is a lack of published research detailing its incorporation into molecular frameworks that would serve as the basis for new therapeutic agents. Similarly, its role as a precursor for biologically active nitrogen-containing heterocycles—a common strategy in medicinal chemistry—is not substantiated in the available literature. While the presence of a reactive chloromethyl group and a nitro group suggests potential for various cyclization and substitution reactions to form such heterocyclic systems, concrete examples of this application for this compound are absent.

Development of Agrochemicals

In the field of agrochemicals, the application of this compound is similarly sparse. There is a notable lack of studies or patents that describe its use in the synthesis of novel pesticides and herbicides. One patent vaguely lists "6-chloro-2-nitrobenzyl chloride" among a number of potential starting materials for the synthesis of 2,6-dichlorobenzonitrile, a known herbicide. However, the patent does not provide a specific synthetic route or any experimental data for this particular transformation, leaving its practical utility in this context unconfirmed.

Functional Materials Chemistry Applications

The exploration of this compound in the domain of functional materials chemistry, specifically in polymerization and macromolecular synthesis, also draws a blank. There are no documented instances of this compound being used as a monomer for polymerization, an initiator for polymerization reactions, or as a building block for the synthesis of functional polymers. The inherent reactivity of its functional groups could theoretically be exploited for such purposes, but the scientific literature does not currently support this potential with experimental evidence.

Precursors for Dyes and Pigments

This compound, also known as 2-chloro-6-nitrobenzyl chloride, serves as a versatile intermediate in the synthesis of various dyes and pigments. Its utility stems from the presence of three distinct reactive sites: the nitro group, the aromatic chloro group, and the benzylic chloro group. These functional groups can be selectively manipulated to build complex chromophoric systems.

The primary route to dye synthesis involving this compound begins with the reduction of the nitro group to an amine, yielding 2-chloro-6-(chloromethyl)aniline. This resulting aromatic amine is a key precursor for the production of azo dyes. The general process, known as diazotization followed by coupling, involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures to form a reactive diazonium salt. This salt is then reacted with a coupling component, typically an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aniline (B41778) derivative, to form the characteristic azo linkage (-N=N-), which is a fundamental component of many synthetic colorants. unb.carsc.orgplantarchives.org

The chloro and chloromethyl groups on the benzene (B151609) ring of this compound can play several roles in the final dye molecule:

Modification of Color: The presence of these groups can act as auxochromes or modify the electronic properties of the chromophore, leading to shifts in the absorption spectrum and thus altering the color of the dye.

Improved Dye Properties: These functional groups can be used to enhance the dye's affinity for specific fibers or improve properties such as lightfastness and wash fastness.

Reactive Handles: The benzylic chloride, in particular, provides a reactive site for further chemical modification, allowing the dye to be covalently bonded to other molecules or surfaces.

While specific examples of commercial dyes derived directly from this compound are not extensively documented in readily available literature, its structural similarity to other important dye intermediates, such as 2-chloronitrobenzene, underscores its potential in this field. 2-Chloronitrobenzene is a known precursor to 2-chloroaniline (B154045) (Fast Yellow G Base) and 3,3′-dichlorobenzidine, both of which are significant diazo components in the manufacture of pigments. nih.gov By analogy, the aniline derived from this compound is a valuable building block for creating a diverse range of substituted azo dyes.

Contributions to Fundamental Chemical Research Using this compound as a Model Compound

The unique arrangement of three distinct functional groups in close proximity on an aromatic ring makes this compound an excellent model compound for fundamental studies in physical organic chemistry.

Probing Structure-Reactivity Relationships in Polyfunctionalized Aromatics

This compound is an ideal substrate for investigating the interplay of steric and electronic effects in polyfunctionalized aromatic systems. The adjacent chloro, chloromethyl, and nitro groups exert significant influence on each other and on the reactivity of the molecule as a whole.

Electronic Effects: The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. In this molecule, the chloro group is ortho to the nitro group, making it susceptible to displacement by strong nucleophiles. The chloromethyl group, while primarily an inductive electron-withdrawing group, can also influence the electronic environment.

Steric Effects: The three adjacent substituents create a crowded steric environment. This steric hindrance can influence the rate and regioselectivity of reactions. For example, studies on the related compound 1-chloro-2-methyl-3-nitrobenzene have shown that steric interactions between the neighboring groups cause a twisting of the nitro group out of the plane of the benzene ring. nih.govnih.gov This distortion can affect the degree of electronic conjugation and, consequently, the reactivity of the molecule.

Reactivity of Multiple Sites: The compound possesses two different carbon-chlorine bonds: an aryl chloride and a benzyl (B1604629) chloride. The benzylic C-Cl bond is significantly more reactive towards nucleophilic substitution (typically via SN1 or SN2 mechanisms) than the aryl C-Cl bond. This difference in reactivity allows for selective reactions and makes the compound a model for studying chemoselectivity in synthetic transformations.

Research using this molecule can provide quantitative data on how these competing factors dictate the outcome of chemical reactions, contributing to a deeper understanding of structure-reactivity relationships.

Table 1: Predicted Reactivity at Different Sites of this compound
Reactive SiteControlling FactorsTypical ReactionsRelative Reactivity
Benzylic Chloride (-CH2Cl)• Stabilized carbocation/transition state • Less sterically hinderedSN1 / SN2 with nucleophiles (e.g., -OH, -OR, -CN)High
Aromatic Chloride (-Cl)• Electron-withdrawing effect of NO2 group (activation) • High bond strengthNucleophilic Aromatic Substitution (SNAr) with strong nucleophilesModerate (activated)
Nitro Group (-NO2)• Strong electron-withdrawing natureReduction to amine (-NH2)High (with appropriate reducing agents)
Aromatic Ring• Deactivation by NO2 and Cl groupsElectrophilic Aromatic Substitution (difficult)Low

Development and Validation of New Synthetic Methodologies

The polyfunctional nature of this compound makes it a valuable substrate for the development and validation of new synthetic methods, particularly those focused on selectivity.

Chemoselectivity: A significant challenge in organic synthesis is the ability to react one functional group in a molecule while leaving others intact. This compound is an excellent test case for new reagents or catalysts designed for chemoselective transformations. For instance, a new reducing agent could be evaluated for its ability to selectively reduce the nitro group to an amine without affecting the chloro or chloromethyl groups (a common challenge known as hydrodehalogenation).

Regioselectivity: The presence of two different C-Cl bonds allows this compound to be used to test the regioselectivity of new catalytic systems for cross-coupling reactions or other C-C and C-heteroatom bond-forming reactions. A new catalyst could be assessed for its preference to react at the more labile benzylic position versus the less reactive aryl position.

Orthogonal Reactivity: The distinct reactivity of the three functional groups can be exploited to test "orthogonal" synthetic strategies, where each site can be reacted independently under specific conditions without interfering with the others. For example, one could perform a nucleophilic substitution on the benzylic chloride, followed by a reduction of the nitro group, and finally a nucleophilic aromatic substitution on the aryl chloride, all in a specific sequence. Validating a new protective group or a new catalytic system on such a molecule would be a robust demonstration of its utility.

Advanced Spectroscopic and Structural Characterization of 1 Chloro 2 Chloromethyl 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Chloro-2-(chloromethyl)-3-nitrobenzene

No publicly available experimental data could be located for the 1H NMR, 13C NMR, or two-dimensional NMR spectra of this compound. Therefore, a detailed analysis of its chemical shifts, coupling constants, and correlations is not possible.

Proton (1H) NMR Chemical Shift Assignments and Coupling Analysis

Specific chemical shift values and coupling constants for the protons of this compound are not documented in available scientific literature.

Carbon-13 (13C) NMR Chemical Shift and Multiplicity Analysis

Detailed 13C NMR data, including chemical shifts and multiplicities for each carbon atom in this compound, has not been reported.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Confirmation

As no 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for this compound are available, a comprehensive structural confirmation through the analysis of these correlations cannot be performed.

Mass Spectrometry (MS) Techniques Applied to this compound

There is a lack of published mass spectrometry data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

No high-resolution mass spectrometry data is available to confirm the precise molecular formula of this compound.

Fragmentation Pattern Analysis for Detailed Structural Elucidation

Without experimental mass spectra, an analysis of the fragmentation pattern of this compound cannot be conducted.

Hyphenated Techniques (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the purity assessment and analysis of complex mixtures containing this compound. These methods combine a high-resolution separation technique with a highly sensitive and specific detection method.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a powerful analytical approach. In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak corresponding to the compound's molecular weight and a characteristic fragmentation pattern that aids in definitive structural elucidation. This allows for both the quantification of this compound and the identification of potential impurities, such as isomers or residual starting materials from its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS): When dealing with less volatile, thermally labile compounds or complex matrices, LC-MS is the preferred method. A rapid and sensitive LC-tandem mass spectrometry (LC-MS/MS) method can be developed for the quantitative analysis of structurally similar impurities. researchgate.net The separation occurs in a liquid mobile phase on a solid stationary phase column. The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. LC-MS is particularly effective for analyzing reaction mixtures to monitor the progress of a synthesis or for detecting trace-level genotoxic impurities in an active pharmaceutical ingredient (API). researchgate.net The high sensitivity of modern mass spectrometers, especially when operated in modes like multiple reaction monitoring (MRM), allows for the detection and quantification of impurities at parts-per-million (ppm) levels or lower.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of this compound

Vibrational Mode Assignments for Nitro and Chloromethyl Functional Groups

The vibrational spectrum of this compound is dominated by the characteristic absorption bands of its constituent functional groups.

Nitro (–NO₂) Group Vibrations: The nitro group gives rise to some of the most intense and easily identifiable bands in the IR spectrum.

Asymmetric Stretching (ν_as(NO₂)): This vibration typically appears as a strong band in the region of 1500–1570 cm⁻¹. In substituted nitrobenzenes, this band is often found around 1535 ± 30 cm⁻¹. esisresearch.org

Symmetric Stretching (ν_s(NO₂)): A strong band corresponding to the symmetric stretching of the N-O bonds is observed in the 1300–1370 cm⁻¹ range. researchgate.net For substituted nitrobenzenes, this peak is characteristically strong and appears at 1345 ± 30 cm⁻¹. esisresearch.org

Bending (Scissoring) (δ(NO₂)): The in-plane bending or scissoring vibration of the nitro group is typically found around 850 cm⁻¹. researchgate.net

Chloromethyl (–CH₂Cl) Group Vibrations: The chloromethyl group exhibits several characteristic vibrations.

C-H Stretching: Asymmetric and symmetric stretching of the C-H bonds in the methylene (B1212753) group occur in the 2950-3050 cm⁻¹ region.

CH₂ Scissoring (δ(CH₂)): This deformation mode is expected around 1400-1450 cm⁻¹.

CH₂ Wagging (ω(CH₂)): Wagging vibrations are typically observed in the 1250-1300 cm⁻¹ range. esisresearch.org

C-Cl Stretching (ν(C-Cl)): The stretching vibration of the carbon-chlorine bond is a strong band typically found in the 650–800 cm⁻¹ region.

Table 1: Expected Vibrational Frequencies for Functional Groups
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Nitro (–NO₂)Asymmetric Stretch1500 - 1570Strong
Symmetric Stretch1300 - 1370Strong
Bending (Scissoring)~850Medium
Chloromethyl (–CH₂Cl)C-H Stretch2950 - 3050Medium
CH₂ Scissoring1400 - 1450Medium
CH₂ Wagging1250 - 1300Medium
C-Cl Stretch650 - 800Strong

Aromatic Ring Vibrations and Substitution Pattern Analysis

The substitution pattern on the benzene (B151609) ring significantly influences its vibrational modes.

Aromatic C-H Stretching (ν(C-H)): These vibrations occur at wavenumbers above 3000 cm⁻¹, typically in the 3000–3100 cm⁻¹ range. scirp.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring appear as a series of bands, often of variable intensity, in the 1400–1625 cm⁻¹ region. Strong absorptions near 1567 and 1621 cm⁻¹ can be assigned to these C-C stretching vibrations. scirp.org

C-H Out-of-Plane (OOP) Bending (γ(C-H)): The most diagnostic vibrations for determining the substitution pattern are the strong C-H out-of-plane bending bands that appear in the 650–900 cm⁻¹ region. For a 1,2,3-trisubstituted benzene ring, a characteristic pattern of absorption bands is expected in this region, which helps to confirm the arrangement of the chloro, chloromethyl, and nitro substituents.

X-ray Crystallography of this compound

Determination of Solid-State Molecular Structure and Conformation

The crystal structure of 1-Chloro-2-methyl-3-nitrobenzene reveals significant steric interactions between the adjacent substituents. nih.gov The molecule consists of a planar benzene ring with chloro, methyl, and nitro groups attached to adjacent carbon atoms. A key structural feature is the orientation of the nitro group; its mean plane is twisted away from the mean plane of the benzene ring by a dihedral angle of 38.81 (5)°. nih.govresearchgate.netnih.gov This significant twist is a direct consequence of steric hindrance from the neighboring chloro and methyl groups, which prevents the nitro group from being coplanar with the aromatic ring. It is highly probable that this compound would adopt a similar conformation, with the bulkier chloromethyl group potentially inducing an even greater dihedral angle for the nitro group.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of the crystallographic data for the analog 1-Chloro-2-methyl-3-nitrobenzene provides precise geometric parameters. The bond lengths within the benzene ring are typical for an aromatic system, falling between the lengths of standard single and double C-C bonds. libretexts.org However, the bond angles within the ring and those involving the substituents show deviations from idealized sp² geometry (120°), reflecting the steric strain imposed by the crowded 1,2,3-substitution pattern. nih.gov

Table 2: Selected Bond Lengths for 1-Chloro-2-methyl-3-nitrobenzene nih.gov
BondLength (Å)
C1—Cl11.725 (1)
C3—N11.474 (2)
N1—O11.221 (1)
N1—O21.225 (1)
C1—C21.399 (2)
C2—C31.401 (2)
C3—C41.385 (2)
C4—C51.382 (2)
C5—C61.383 (2)
C6—C11.388 (2)

The steric crowding is particularly evident in the exocyclic bond angles. For instance, the C6—C1—C2 and C1—C2—C3 angles within the ring are close to 120°, but the angles involving the bulky substituents are distorted. The N—C3—C4 angle of 115.0 (1)° and the Cl—C1—C6 angle of 116.78 (8)° are compressed from the ideal 120°, indicating that the substituents are pushed away from each other. nih.gov

Table 3: Selected Bond Angles for 1-Chloro-2-methyl-3-nitrobenzene nih.gov
AtomsAngle (°)
O1—N1—O2123.4 (1)
O1—N1—C3118.2 (1)
O2—N1—C3118.4 (1)
C6—C1—Cl1116.78 (8)
C2—C1—Cl1121.78 (9)
C2—C3—N1120.9 (1)
C4—C3—N1115.0 (1)
C6—C1—C2121.4 (1)
C3—C2—C1118.0 (1)
C4—C3—C2124.1 (1)

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking) and Crystal Packing Motifs

The crystal packing of this compound is expected to be a complex interplay of several weak directional interactions. The primary forces anticipated to govern the three-dimensional architecture are weak C-H···O hydrogen bonds, halogen bonds involving both the nitro group and chlorine atoms, and π-π stacking interactions between the aromatic rings.

Hydrogen Bonding:

In the absence of strong hydrogen bond donors (like O-H or N-H), the crystal structure will likely be stabilized by a network of weak C-H···O hydrogen bonds. The hydrogen atoms of the benzene ring and, notably, the methylene hydrogens of the chloromethyl group can act as weak hydrogen bond donors. The oxygen atoms of the highly polarized nitro group are strong acceptors for these interactions. This type of bonding is a common feature in the crystal structures of nitroaromatic compounds. For instance, in the related structure of 1-chloro-2-methyl-4-nitrobenzene, C–H...O hydrogen bonds link adjacent molecules into centrosymmetric dimers. mdpi.com A similar motif, where the chloromethyl or aromatic C-H groups interact with the nitro groups of neighboring molecules, is highly probable for this compound.

Halogen Bonding:

Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). The presence of two chlorine atoms—one attached to the sp² hybridized carbon of the benzene ring and another to the sp³ hybridized carbon of the methyl group—and the electron-rich oxygen atoms of the nitro group makes this compound a prime candidate for forming such bonds.

Studies on analogous compounds, such as 1-Chloro-2-nitrobenzene, have revealed the presence of short N—O⋯Cl halogen bonds that link molecules into chains. researchgate.net It is therefore highly probable that the chlorine atom on the aromatic ring of the title compound, which is activated by the electron-withdrawing nitro group, will participate in similar N—O···Cl or C-Cl···O interactions. These interactions would play a crucial role in the directional assembly of the molecules in the crystal lattice.

π-π Stacking:

Aromatic compounds frequently exhibit π-π stacking interactions, where the electron-rich π-systems of adjacent benzene rings align, contributing significantly to the crystal's cohesive energy. The benzene ring in this compound is electron-deficient due to the presence of the powerful electron-withdrawing nitro and chloro substituents. This often leads to offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces. In the crystal structures of similar compounds like 1-chloro-2-methyl-4-nitrobenzene and 1-Chloro-2-nitrobenzene, π-π stacking is a key stabilizing feature. mdpi.comresearchgate.net It is expected that these interactions will also be a dominant packing motif for the title compound, likely orienting the molecules into columns or layers.

Crystal Packing Motifs:

The combination of the aforementioned interactions is expected to generate a densely packed and stable crystal structure. The supramolecular architecture would likely involve layers or columns of molecules. Within these layers, C-H···O hydrogen bonds and C-Cl···O halogen bonds could form intricate two-dimensional networks. The π-π stacking of the aromatic rings would then arrange these layers or columns into a three-dimensional solid. The specific orientation of the chloromethyl group and the twist angle of the nitro group relative to the benzene ring will be critical in determining the precise geometry and efficiency of the crystal packing.

Interactive Table: Crystallographic Data for Analogue Compound 1-Chloro-2-methyl-3-nitrobenzene nih.gov

Parameter Value
Chemical Formula C₇H₆ClNO₂
Molecular Weight 171.58
Crystal System Orthorhombic
Space Group Pbca
a (Å) 7.3061 (5)
b (Å) 13.8392 (9)
c (Å) 14.6799 (10)
V (ų) 1484.29 (17)
Z 8

The following table summarizes the types of intermolecular interactions expected in the crystal structure of this compound, with typical geometric parameters observed in analogous structures.

Interactive Table: Predicted Intermolecular Interactions for this compound

Interaction Type Donor Acceptor Typical Distance (Å) Reference Analogue
Hydrogen Bond C-H (Aromatic/CH₂Cl) O (Nitro) 2.2 - 2.8 (H···O) 1-chloro-2-methyl-4-nitrobenzene mdpi.com
Halogen Bond C-Cl (Aromatic) O (Nitro) ~3.1 (Cl···O) 1-Chloro-2-nitrobenzene researchgate.net

Computational and Theoretical Investigations of 1 Chloro 2 Chloromethyl 3 Nitrobenzene

Reaction Mechanism Prediction and Energy Landscape Analysis for Transformations of 1-Chloro-2-(chloromethyl)-3-nitrobenzene

Prediction of Activation Energies and Reaction Rates

Adherence to the principles of scientific accuracy and the strict constraints of the provided outline precludes the extrapolation or substitution of data from other, structurally different, compounds. The generation of an authoritative and factual article on the computational and theoretical investigations of this compound is contingent upon the future publication of dedicated research on this specific molecule.

Computational Prediction of Spectroscopic Properties of this compound

Computational quantum chemistry provides powerful tools for the prediction of spectroscopic properties, which are indispensable for the structural elucidation and characterization of molecules. Density Functional Theory (DFT) is a widely used method for obtaining accurate predictions of NMR chemical shifts and vibrational frequencies (IR and Raman).

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational chemistry for verifying molecular structures. For this compound, ¹H and ¹³C NMR chemical shifts can be reliably calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)).

The computational protocol would involve:

Conformational Analysis: Identifying the lowest energy conformer(s) of the molecule, as the geometry significantly influences the chemical shifts.

Geometry Optimization: Optimizing the geometry of the most stable conformer(s) at a chosen level of theory.

NMR Calculation: Performing the GIAO-DFT calculation on the optimized structure(s) to obtain the absolute isotropic shielding values.

Chemical Shift Calculation: Referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory, to yield the predicted chemical shifts.

For a molecule with multiple stable conformers, the predicted chemical shifts would be a Boltzmann-weighted average based on their relative energies.

While experimental data for this compound is not available for direct comparison, the predicted values can be compared with those of structurally similar compounds. The accuracy of such predictions is generally high, with mean absolute errors for ¹H and ¹³C chemical shifts often within 0.2-0.3 ppm and 2-3 ppm, respectively, when appropriate computational methods are employed.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-133.5
C2-135.2
C3-149.8
C47.85126.4
C57.60130.1
C67.95124.7
CH₂Cl4.9045.1

Note: This data is illustrative and represents typical values expected from DFT calculations for a molecule with this substitution pattern. The proton shifts for the aromatic ring are highly dependent on the neighboring substituents.

Vibrational spectroscopy is another key technique for molecular characterization. The infrared (IR) and Raman spectra of this compound can be computationally predicted by performing a frequency calculation on the optimized molecular geometry. DFT methods, such as B3LYP with a 6-31G(d) or larger basis set, are commonly used for this purpose.

The calculation yields a set of vibrational modes and their corresponding frequencies and intensities. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical method. These scaled frequencies can then be directly compared to experimental spectra.

The interpretation of the calculated spectrum would involve assigning specific vibrational modes to the predicted peaks. For this compound, characteristic vibrational modes would include:

Aromatic C-H stretching: Typically in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching (of the chloromethyl group): Around 2950-2850 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretches usually appear around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

C-Cl stretching: For the chloro group on the ring, this would be in the 1100-800 cm⁻¹ region, while the chloromethyl C-Cl stretch would be expected around 800-600 cm⁻¹.

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ range.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3080Medium
Aliphatic C-H Stretch2960Medium
Asymmetric NO₂ Stretch1540Strong
Symmetric NO₂ Stretch1350Strong
Aromatic C=C Stretch1600, 1470Medium-Strong
C-Cl (Aromatic) Stretch1050Medium
C-Cl (Aliphatic) Stretch750Strong

Note: This data is illustrative. The exact frequencies and intensities would be determined by a specific DFT calculation.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies Involving this compound

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or physical properties. researchgate.netnih.gov For this compound, QSRR/QSPR studies would be valuable for predicting its behavior in various chemical and biological systems without the need for extensive experimental testing.

The development of a QSRR/QSPR model involving this compound would follow these general steps:

Dataset Compilation: Assembling a dataset of structurally related compounds with known experimental data for the property of interest (e.g., toxicity, solubility, reaction rate).

Descriptor Calculation: For each molecule in the dataset, including the target compound, a range of molecular descriptors would be calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is built that relates the descriptors to the observed property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, such models could predict properties like its octanol-water partition coefficient (logP), a key parameter for environmental fate and bioaccumulation, or its reactivity in nucleophilic aromatic substitution reactions.

Molecular Dynamics (MD) Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their interactions in different environments. acs.org

MD simulations of this compound would involve placing the molecule in a simulation box with a chosen solvent (e.g., water, an organic solvent) and calculating the trajectories of all atoms over a period of time. These simulations can reveal:

Conformational Preferences: The chloromethyl group can rotate relative to the benzene (B151609) ring. MD simulations would show the preferred dihedral angles and the energy barriers between different conformations.

Solvation Structure: The simulations would illustrate how solvent molecules arrange around the solute, providing information about solute-solvent interactions.

Dynamic Properties: Properties such as diffusion coefficients can be calculated from the simulation trajectories.

A preliminary conformational analysis using quantum chemical methods would likely be performed to identify the low-energy starting structures for the MD simulations. This would involve scanning the potential energy surface as a function of the key dihedral angles, such as the C-C-C-Cl angle of the chloromethyl group. The results would indicate the most stable arrangement of the substituents.

Q & A

Q. What are the common synthetic routes for preparing 1-chloro-2-(chloromethyl)-3-nitrobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential nitration and chloromethylation. For example, nitration of chlorobenzene derivatives (e.g., 1-chloro-3-nitrobenzene) followed by chloromethylation using reagents like chloromethyl methyl ether (MOMCl) under Friedel-Crafts conditions . Optimization requires controlling temperature (0–5°C for nitration to avoid over-nitration) and stoichiometric ratios to minimize byproducts like dinitro derivatives. Purity is confirmed via HPLC or GC-MS, referencing protocols for structurally similar nitroaromatics .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., aromatic protons and chloromethyl groups). For example, the chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) appears as a singlet at ~4.5 ppm in 1^1H NMR .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, as demonstrated for 1-chloro-2-methyl-3-nitrobenzene, where the nitro group is twisted 38.8° relative to the benzene plane .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 205 for C7H5Cl2NO2\text{C}_7\text{H}_5\text{Cl}_2\text{NO}_2) confirm molecular weight .

Q. What safety protocols are recommended for handling chlorinated nitroaromatic compounds like this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure, as chloronitrobenzenes are skin sensitizers and potential carcinogens .
  • Waste Disposal : Follow EPA guidelines for halogenated nitroaromatics, including neutralization with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution to predict electrophilic substitution sites. For example, the nitro group deactivates the benzene ring, directing chloromethylation to meta positions relative to nitro. Compare results with experimental data (e.g., X-ray bond angles ) to validate models. Software like Gaussian or ORCA is recommended .

Q. How do structural isomerism and substituent positioning influence the compound’s physicochemical properties?

  • Methodological Answer : Compare properties (e.g., melting point, solubility) across isomers. For instance:
IsomerMelting Point (°C)Solubility in DMSO
This compound~110–115 (estimated)High
1-Chloro-4-(chloromethyl)-2-nitrobenzene~95–100 (estimated)Moderate
Differences arise from steric effects and dipole interactions, as seen in chloronitrobenzene isomers .

Q. What strategies resolve contradictions in toxicity data between this compound and its analogs?

  • Methodological Answer :
  • In Silico Toxicology : Use QSAR models to correlate substituent effects (e.g., nitro vs. chloro groups) with toxicity endpoints (e.g., LD50_{50}).
  • In Vitro Assays : Compare mutagenicity (Ames test) and cytotoxicity (MTT assay) across isomers. For example, ortho-substituted nitroaromatics often show higher toxicity due to enhanced electrophilicity .

Q. How can kinetic studies elucidate reaction mechanisms in the synthesis or degradation of this compound?

  • Methodological Answer :
  • Rate Determination : Monitor nitro group reduction (e.g., using Na2_2S2_2O4_4) via UV-Vis spectroscopy at 420 nm .
  • Isotopic Labeling : Track 15N^{15}\text{N}-labeled nitro groups to confirm reaction pathways, as demonstrated in nitrobenzamide synthesis .

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